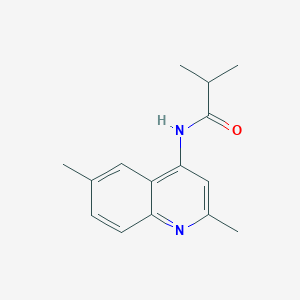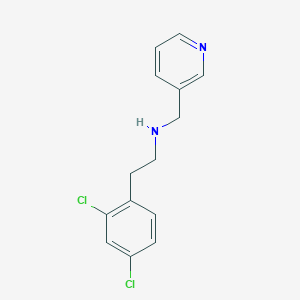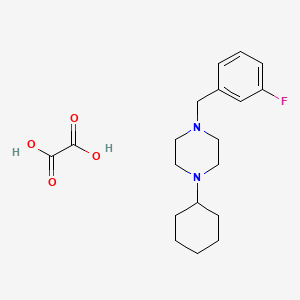![molecular formula C20H23N3 B4889665 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI belongs to the class of indole derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Aplicaciones Científicas De Investigación
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and pain management.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to modulate the activity of the opioid receptor, which may explain its potential use in pain management.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. This may explain its potential anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in its pure form through column chromatography. This compound has also been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and there is limited information available on its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole. One area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in pain management. This compound has been shown to modulate the activity of the opioid receptor, and further research is needed to investigate its potential use as an analgesic. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This will help to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole can be achieved through a multistep process involving the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Propiedades
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-19(18-9-5-6-10-20(18)21-16)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHILFZGLLNMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4889643.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)
